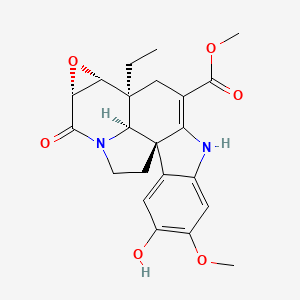
Jerantinine D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jerantinine D is an indole alkaloid that is jerantinine C substituted by an epoxy group across positions 14 and 15. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a lactam, an epoxide, a member of phenols, a methyl ester and an organic heterohexacyclic compound. It derives from a jerantinine C.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Jerantinine D, along with other jerantinine alkaloids, has shown promise in cancer research. Studies have highlighted its potential in inhibiting cell growth and inducing apoptosis in various cancer cell lines. For instance, jerantinine A, a closely related compound, demonstrated significant inhibition of cell growth and induction of apoptosis in human cancer cell lines, characterized by G2/M cell cycle arrest and microtubule disruption (Raja et al., 2014). Similarly, jerantinine B showed potent anti-proliferative effects, especially in inhibiting tubulin polymerization and inducing cell cycle arrest (Qazzaz et al., 2016).
Tubulin Binding and Microtubule Disruption
Jerantinine D's potential as an anticancer agent is further supported by its action on tubulin. Studies indicate that jerantinine alkaloids target microtubules, disrupting their function. This mechanism is similar to that of other well-known anticancer drugs like taxanes and vinca alkaloids (Smedley et al., 2018).
Combinatorial Approaches in Cancer Therapy
Research also explores the use of jerantinine alkaloids in combination with other compounds for enhanced anticancer effects. For example, a study demonstrated that the combination of γ-tocotrienol and jerantinine A potentiated apoptotic activities in brain cancer cells, suggesting a synergistic effect that could improve treatment efficacy while minimizing toxicity (Abubakar et al., 2017).
Spliceosome Modulation
An interesting aspect of jerantinine A's action, which could potentially apply to jerantinine D, is its effect on the spliceosome, particularly targeting the splicing factor 3b subunit 1 (SF3B1). This suggests a unique mechanism of action that could be exploited in cancer therapeutics (Chung et al., 2017).
Eigenschaften
Produktname |
Jerantinine D |
|---|---|
Molekularformel |
C22H24N2O6 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
methyl (1R,12S,13R,15R,20R)-12-ethyl-4-hydroxy-5-methoxy-16-oxo-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H24N2O6/c1-4-21-9-10(19(27)29-3)16-22(11-7-13(25)14(28-2)8-12(11)23-16)5-6-24(20(21)22)18(26)15-17(21)30-15/h7-8,15,17,20,23,25H,4-6,9H2,1-3H3/t15-,17+,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
NCDJGOXCXAXUIG-PVUPTQESSA-N |
Isomerische SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C(=O)[C@H]5[C@@H]2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC |
Kanonische SMILES |
CCC12CC(=C3C4(C1N(CC4)C(=O)C5C2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



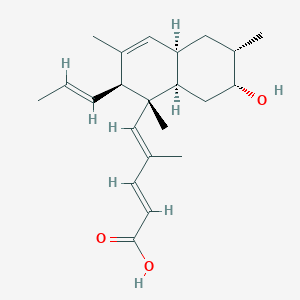
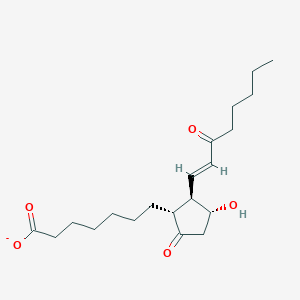
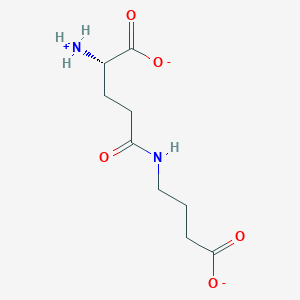
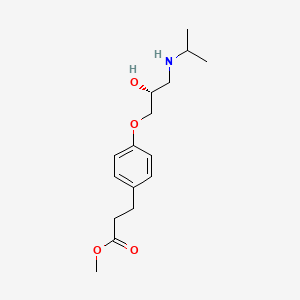
![5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide](/img/structure/B1265043.png)
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265044.png)
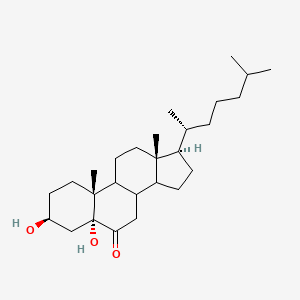
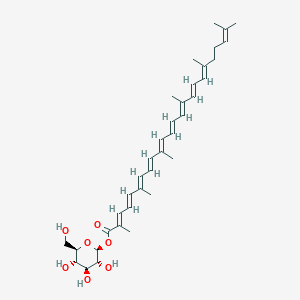
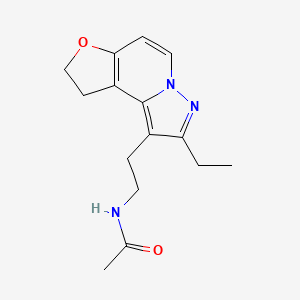
![3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione](/img/structure/B1265053.png)
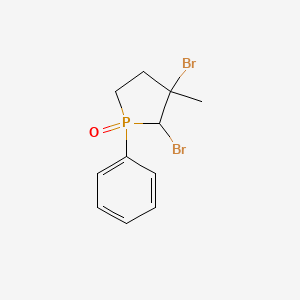
![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
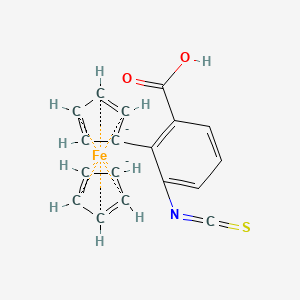
![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)